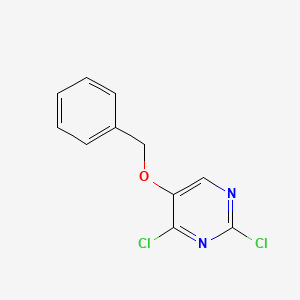

5-(Benzyloxy)-2,4-dichloropyrimidine

Description

Properties

IUPAC Name |

2,4-dichloro-5-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-10-9(6-14-11(13)15-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICKLOUBWJHHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678770 | |

| Record name | 5-(Benzyloxy)-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91183-17-4 | |

| Record name | 5-(Benzyloxy)-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Benzyloxy)-2,4-dichloropyrimidine chemical properties

An In-depth Technical Guide to 5-(Benzyloxy)-2,4-dichloropyrimidine: Properties, Reactivity, and Applications

Introduction

This compound is a key heterocyclic intermediate, valued in medicinal chemistry and organic synthesis for its versatile reactivity. As a derivative of pyrimidine, a core scaffold in nucleobases, this compound serves as a foundational building block for a diverse range of complex molecules, particularly in the development of targeted therapeutics. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, modulated by the electronic influence of the C5-benzyloxy group, allows for controlled, sequential functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity patterns, and applications, offering field-proven insights for researchers in drug discovery and process development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.

Chemical Identity and Characteristics

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 91183-17-4 | [1] |

| Molecular Formula | C₁₁H₈Cl₂N₂O | [1] |

| Molecular Weight | 255.1 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥98% | [1] |

Structural Representation

The molecular architecture is defined by a pyrimidine ring substituted with two chlorine atoms and a benzyloxy group.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Reactivity Profile

The synthetic utility of this compound is dictated by its preparation methods and the predictable, yet tunable, reactivity of its chloro-substituents.

Synthesis Pathway

The preparation of 2,4-dichloropyrimidines typically originates from uracil or its derivatives through chlorination. For the title compound, a logical pathway involves the chlorination of 5-(benzyloxy)uracil.

Caption: General synthesis workflow via chlorination.

Experimental Protocol: Representative Chlorination

This protocol is based on well-established methods for converting uracil derivatives to dichloropyrimidines.[2][3]

-

Setup: In a multi-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 5-(benzyloxy)uracil.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A tertiary amine base, such as N,N-dimethylaniline or triethylamine, can be added to facilitate the reaction.[3][4]

-

Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.[3]

-

Workup: Cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice.

-

Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 8-9.[2] Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2,4-dichloropyrimidines is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, leading to the displacement of the chloride leaving groups.

Causality of Regioselectivity:

In most 2,4-dichloropyrimidine systems, the C4 position is significantly more reactive towards nucleophiles than the C2 position.[5] This preference is governed by:

-

Electronic Effects: The nitrogen atom at position 3 (N3) exerts a stronger electron-withdrawing inductive effect on the adjacent C4 position, making it more electrophilic. Furthermore, the intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized through resonance delocalization of the negative charge onto the N1 and N3 atoms.

-

Substituent Influence: The C5-benzyloxy group, being an electron-donating group through resonance, can modulate this intrinsic reactivity. It may slightly decrease the overall electrophilicity of the ring but does not typically reverse the C4 > C2 selectivity for common nucleophiles like amines. However, the regioselectivity of SNAr reactions is highly sensitive to both electronic and steric effects of other ring substituents.[6]

Caption: Regioselectivity in SNAr reactions.

Advanced Reactivity: Palladium-Catalyzed Cross-Coupling

Beyond SNAr, the chloro-substituents can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Reactivity Order: For many Pd-catalyzed reactions on 2,4-dichloropyrimidines, the reactivity order remains C4 > C2.[5] This allows for selective mono-functionalization at the C4 position under controlled conditions, leaving the C2-Cl available for subsequent transformations.

-

C2-Selective Coupling: While C4-selectivity is common, recent advances have shown that specific ligand and catalyst systems can reverse this trend. For example, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been reported to uniquely effect C2-selective cross-coupling with thiols.[7] This highlights that selectivity is a complex interplay between the substrate, nucleophile, and the catalytic system.

Part 3: Applications in Drug Discovery

The di-functional nature of the this compound scaffold makes it an invaluable intermediate in the synthesis of biologically active molecules. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors.

-

Kinase Inhibitors: The 2,4-disubstituted pyrimidine motif is a privileged scaffold for targeting the ATP-binding site of protein kinases. The benzyloxy group can serve as a vector to explore specific pockets within the enzyme active site, while the C2 and C4 positions are functionalized to establish key hydrogen bonds and other interactions. Dihydropyrimidine derivatives have shown promise as dual EGFR/VEGFR-2 inhibitors for cancer therapy.[8]

-

Antiproliferative Agents: Benzyloxy-containing dihydropyrimidinones have demonstrated significant antiproliferative activity against various human tumor cell lines.[9]

-

Antifolates: The 2,4-diaminopyrimidine scaffold, accessible from 2,4-dichloropyrimidine, is a classic template for inhibitors of dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases.[10]

Part 4: Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is crucial. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Classification: This compound is generally classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11] It may also cause respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[12][13] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid breathing fumes or dust.[12][13]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[12][13] Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[13][14]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek medical attention if irritation persists.

-

Skin: Remove contaminated clothing and wash skin with plenty of soap and water.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[13]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14]

-

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 4. jocpr.com [jocpr.com]

- 5. Page loading... [guidechem.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 8. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro study of antiproliferative benzyloxy dihydropyrimidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. aksci.com [aksci.com]

- 13. afgsci.com [afgsci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-(Benzyloxy)-2,4-dichloropyrimidine (CAS: 51953-95-8): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

5-(Benzyloxy)-2,4-dichloropyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategically positioned reactive chloro groups and the stable, yet removable, benzyloxy protecting group make it an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical properties, reliable synthetic and purification protocols, core reactivity principles, and its significant applications, particularly in the development of kinase inhibitors. The content herein is curated for researchers, chemists, and drug development professionals to facilitate its effective use in the laboratory and to accelerate discovery programs.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51953-95-8 | - |

| Molecular Formula | C₁₁H₈Cl₂N₂O | [1] |

| Molecular Weight | 255.1 g/mol | [1] |

| Appearance | White to off-white crystalline solid or liquid | [1][2] |

| Purity | Typically ≥98% | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF). Slightly soluble in water. | [2] |

| InChI Key | HICKLOUBWJHHFE-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization:

The identity and purity of this compound are unequivocally confirmed through standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by a singlet for the C6-proton of the pyrimidine ring, a singlet for the benzylic methylene (-CH₂-) protons, and multiplets corresponding to the aromatic protons of the benzyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the two chlorine-bearing carbons (C2 and C4), the oxygenated carbon (C5), and the unsubstituted carbon (C6) of the pyrimidine ring, in addition to the signals for the benzylic carbon and the aromatic carbons of the benzyl group.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a prominent molecular ion peak [M]⁺ corresponding to the calculated molecular weight.

Synthesis and Purification

The reliable synthesis of this key intermediate is critical for downstream applications. A common and robust laboratory-scale synthesis proceeds from 5-hydroxyuracil.

Synthetic Workflow: From 5-Hydroxyuracil

The synthesis is a multi-step process involving benzylation, followed by chlorination.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Step 1: Benzylation of 5-Hydroxyuracil.

-

To a stirred suspension of 5-hydroxyuracil (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous Dimethylformamide (DMF), add Benzyl Chloride (BnCl, 1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 90°C and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.[3]

-

Causality: K₂CO₃ acts as a base to deprotonate the hydroxyl group, forming a phenoxide-like intermediate that readily undergoes Williamson ether synthesis with benzyl chloride. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction.

-

Cool the mixture, pour it into ice water, and collect the resulting precipitate by filtration. Wash the solid with water and dry to afford 5-(benzyloxy)uracil.

-

-

Step 2: Chlorination of 5-(Benzyloxy)uracil.

-

Carefully add 5-(benzyloxy)uracil (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq) at 0°C.

-

Slowly add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine) to the mixture.[4]

-

Heat the mixture to reflux (approx. 110-120°C) for 2-3 hours. The reaction should become a clear solution.[4]

-

Causality: POCl₃ is a powerful chlorinating agent for converting the keto groups of the uracil ring into chloro substituents. The tertiary amine base facilitates the reaction.

-

Cool the reaction to room temperature and carefully quench by pouring it slowly onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification Protocol

-

Column Chromatography: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Recrystallization: For higher purity, recrystallization from a solvent system like ethanol/water or hexanes can be employed.

Chemical Reactivity: The Power of Regioselectivity

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms at the C2 and C4 positions towards nucleophilic aromatic substitution (SₙAr).

Principles of Regioselective SₙAr Reactions

Generally, nucleophilic attack is favored at the C4 position of the 2,4-dichloropyrimidine core.[5][6] This selectivity is primarily governed by electronic factors, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack. However, this selectivity can be influenced and, in some cases, reversed by several factors:

-

Nucleophile Sterics: Bulky nucleophiles may favor attack at the less sterically hindered C2 position.

-

Substituents: The electronic nature of other substituents on the pyrimidine ring can significantly alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution, changing the preferred site of attack.[6] For instance, strongly electron-withdrawing groups at the C5 position enhance the C4 selectivity, while certain electron-donating groups can promote C2 substitution.[6][7][8]

-

Reaction Conditions: The choice of solvent, temperature, and the presence of Lewis acids can modulate the regioselectivity.

Caption: Regioselective reactivity pathways of this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,4-disubstituted pyrimidine motif is a privileged scaffold found in a multitude of FDA-approved and investigational kinase inhibitors.[5][9] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. This compound serves as an ideal starting material for building libraries of these potent therapeutics.[10][11]

Table 2: Examples of Kinase Inhibitor Classes Accessible from the Dichloropyrimidine Scaffold

| Kinase Target Family | Example Drug(s) | Relevance of Scaffold |

| Aurora Kinases | Alisertib (MLN8237) | The 2,4-diaminopyrimidine core is essential for binding to the ATP pocket.[10][11] |

| JNK | - | 2,4-diaminopyrimidine series show potent JNK2 inhibition.[9] |

| VEGFR | Pazopanib | Synthesized via sequential SₙAr on a dichloropyrimidine intermediate.[5] |

| MSK1 | Covalent Inhibitors | The 2-chloro position can react covalently with a cysteine residue in the kinase.[12] |

Case Study Protocol: Synthesis of a 4-Anilino-5-benzyloxy-2-chloropyrimidine Intermediate

This protocol details the first, C4-selective SₙAr reaction, a common initial step in the synthesis of many kinase inhibitors.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile.

-

Addition of Nucleophile: Add the desired aniline (e.g., 4-fluoroaniline, 1.1 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the mixture to 80°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Trustworthiness: The reaction progress should be checked periodically. Disappearance of the starting material and the appearance of a new, less polar spot (by TLC) indicates product formation. The reaction is typically complete when the limiting reagent is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the resulting solid by recrystallization from ethanol or by silica gel chromatography to yield the pure 4-anilino-5-benzyloxy-2-chloropyrimidine product.

-

Safety and Handling

As a reactive chlorinated heterocyclic compound, proper safety protocols must be strictly followed.

-

Hazard Class: Corrosive and an irritant. May cause skin, eye, and respiratory irritation.[13][14][15]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[2]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from moisture and strong oxidizing agents.[2]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its predictable yet tunable reactivity allows chemists to strategically construct complex molecular architectures, particularly for the highly valuable class of kinase inhibitors. A comprehensive understanding of its synthesis, handling, and regioselective chemistry, as outlined in this guide, empowers researchers to fully leverage its potential in their synthetic campaigns.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. srinichem.com [srinichem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of 5-(Benzyloxy)-2,4-dichloropyrimidine: A Versatile Intermediate for Kinase Inhibitor Scaffolds

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Your Senior Application Scientist

Abstract

5-(Benzyloxy)-2,4-dichloropyrimidine is a critical intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors. The distinct reactivity of its two chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, making it an ideal building block for creating diverse compound libraries.[1] This guide provides a comprehensive, field-proven methodology for the robust two-step synthesis of this key intermediate, starting from the readily available 5-hydroxyuracil. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and address critical safety considerations, particularly concerning the use of phosphorus oxychloride (POCl₃).

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages:

-

O-Benzylation: Protection of the 5-hydroxyl group of 5-hydroxyuracil via a Williamson ether synthesis to yield 5-(benzyloxy)uracil.

-

Dehydrative Chlorination: Conversion of the resulting 5-(benzyloxy)uracil to the target this compound using phosphorus oxychloride.

References

Introduction: The Strategic Importance of Benzyloxypyrimidines

An In-depth Technical Guide to the Reactivity of the Benzyloxy Group on the Pyrimidine Ring

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from antiviral to anticancer drugs.[1][2][3][4] Their biological significance often stems from the precise arrangement of substituents around the heterocyclic ring, which dictates their interaction with biological targets like enzymes and receptors.[2] In the multi-step synthesis of these complex molecules, the strategic use of protecting groups is paramount. The benzyloxy group (-OCH₂Ph) serves as a robust and versatile protecting group for hydroxyl functionalities on the pyrimidine ring.[5][6][7] Its stability under a wide range of conditions, coupled with the multiple methods available for its selective removal, makes it an invaluable tool for synthetic chemists.

This guide provides a detailed exploration of the reactivity of the benzyloxy group when attached to a pyrimidine ring. We will delve into the primary chemical transformations—cleavage (debenzylation) and displacement—that define its utility. By understanding the underlying mechanisms, experimental nuances, and strategic applications of these reactions, researchers and drug development professionals can better leverage benzyloxypyrimidines in the synthesis of novel chemical entities.

Part 1: Cleavage of the Benzyloxy Group (O-Debenzylation)

The removal of the benzyl group to unveil the free hydroxyl function is one of the most common and critical steps in syntheses involving benzyloxypyrimidines. The choice of debenzylation method is dictated by the overall molecular structure and the presence of other functional groups.

Catalytic Hydrogenolysis: The Workhorse Method

Catalytic hydrogenolysis is the most widely employed method for O-debenzylation due to its efficiency, clean reaction profile, and generally mild conditions.[6] The process involves the cleavage of the C-O bond between the benzyl group and the pyrimidine ring's oxygen atom by hydrogen, facilitated by a metal catalyst. The only byproduct is toluene, which is volatile and easily removed.[6]

-

Catalyst Selection: The choice of catalyst is critical for reaction efficiency and selectivity.

-

Palladium on Carbon (Pd/C): This is the most common and cost-effective catalyst for hydrogenolysis.[6] The palladium loading (typically 5-10%) and the physical properties of the carbon support can significantly impact catalytic activity.[6][8]

-

Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): This catalyst is often more effective than Pd/C for sterically hindered substrates or molecules that may poison the Pd/C catalyst.[6]

-

Combined Catalyst System: In challenging cases where neither catalyst alone is effective, a combination of Pd/C and Pd(OH)₂/C can lead to successful debenzylation, often shortening reaction times.[9][10] This synergistic effect, while not fully understood mechanistically, provides a powerful practical solution for difficult transformations.[9][10]

-

-

Hydrogen Source:

-

Hydrogen Gas (H₂): The reaction can be performed using H₂ gas at atmospheric pressure (e.g., from a balloon) or under elevated pressure in a specialized reactor.[6][8] Higher pressure typically accelerates the reaction rate.

-

Catalytic Transfer Hydrogenolysis (CTH): This technique offers a highly convenient alternative to using flammable hydrogen gas.[6] It employs a hydrogen donor molecule within the reaction mixture, such as formic acid, ammonium formate, or 1,4-cyclohexadiene.[11][12][13][14] CTH often proceeds faster and avoids the need for high-pressure hydrogenation equipment, making it highly suitable for standard laboratory settings.[6][12]

-

References

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 5-(Benzyloxy)-2,4-dichloropyrimidine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Pyrimidine Core and its Privileged Status

In the landscape of contemporary drug discovery, the pyrimidine scaffold holds a position of exceptional importance. As a fundamental component of nucleobases, its derivatives are intrinsically recognized by a multitude of biological systems. This inherent bio-compatibility has rendered the pyrimidine a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly within the domain of kinase inhibitors.[1][2] Among the vast arsenal of pyrimidine-based building blocks, 5-(Benzyloxy)-2,4-dichloropyrimidine emerges as a highly versatile and strategic intermediate. Its unique trifunctional architecture—comprising a benzyloxy group at the C5 position and two differentially reactive chlorine atoms at the C2 and C4 positions—provides chemists with a powerful tool for the controlled, regioselective synthesis of complex molecular entities.

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. It will elucidate the synthesis, physicochemical properties, and unique reactivity of this compound. Furthermore, it will provide field-proven insights into its application, focusing on the causality behind experimental choices and the strategic role of this building block in the design of potent and selective bioactive molecules.

Synthesis and Physicochemical Profile

The efficient synthesis of this compound is paramount for its utility. The most logical and well-precedented route involves a two-step process starting from 5-hydroxyuracil.

Synthetic Pathway

The synthesis is conceptually straightforward: (1) protection of the 5-hydroxyl group via benzylation, followed by (2) chlorination of the resulting 5-(benzyloxy)uracil.

Step 1: Synthesis of 5-(Benzyloxy)uracil The initial step involves the Williamson ether synthesis. 5-Hydroxyuracil is treated with benzyl chloride in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the hydroxyl group, forming an alkoxide that subsequently displaces the chloride from benzyl chloride.

Step 2: Chlorination to this compound The uracil ring, being a cyclic di-amide (lactam), can be converted to the corresponding dichloro derivative using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3] The reaction is typically performed by heating 5-(benzyloxy)uracil in excess POCl₃, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the reaction.[4] The amine assists in the activation of the carbonyl groups towards chlorination.[5] Careful quenching of the reaction mixture on ice is required to hydrolyze the excess POCl₃, followed by extraction of the product.

Caption: Synthetic route to this compound.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its key properties can be calculated or inferred from closely related analogues. These properties are crucial for designing reaction conditions and understanding its behavior in biological systems.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₁₁H₉Cl₂N₂O | Calculated |

| Molecular Weight | 256.11 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | Analogy |

| Melting Point | Data not available. Analogue 2,4-dichloro-5-methoxypyrimidine melts at 63-65 °C. | - |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMF, Ethyl Acetate) and insoluble in water. | Chemical Structure |

| Lipophilicity (LogP) | The benzyloxy group significantly increases lipophilicity compared to a hydroxyl or methoxy group. | Structural Analysis |

The Cornerstone of Reactivity: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophiles. The electron-deficient nature of the pyrimidine ring, exacerbated by the two electronegative chlorine atoms, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The Inherent C4-Selectivity

In the vast majority of cases, SNAr reactions on 2,4-dichloropyrimidines occur preferentially at the C4 position.[1][6] This regioselectivity is a result of fundamental electronic principles. The attack of a nucleophile at C4 leads to a Meisenheimer intermediate where the negative charge is stabilized through resonance delocalization involving both nitrogen atoms of the pyrimidine ring. In contrast, attack at C2 results in a less stable intermediate. Frontier molecular orbital theory supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, marking it as the more electrophilic site.[6]

The 5-benzyloxy group exerts a nuanced electronic effect. While the oxygen can donate electron density through resonance, its primary influence in this context is a weak inductive electron-withdrawing effect, which does not override the inherent C4 preference.

Caption: Regioselectivity in SNAr reactions of the title compound.

Protocol: C4-Selective Amination

This protocol details a standard, highly reliable procedure for the selective substitution of the C4-chloro group with a primary or secondary amine.

Objective: To synthesize a 4-amino-5-(benzyloxy)-2-chloropyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

-

Anhydrous solvent, e.g., Isopropanol (IPA), Acetonitrile (ACN), or Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Vessel Preparation: Under an inert atmosphere, charge a dry reaction flask with this compound and the anhydrous solvent.

-

Reagent Addition: Add the amine to the stirred solution, followed by the dropwise addition of DIPEA. An exotherm may be observed. Maintain the temperature at or below room temperature (0-25 °C) during addition.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure C4-aminated product.

Self-Validation: The success of the regioselective substitution can be confirmed by ¹H NMR spectroscopy. The chemical shift of the C6-proton will be distinctly different in the C4-substituted product compared to the C2-substituted isomer due to the change in the electronic environment.

Achieving C2-Selectivity: Advanced Strategies

While C4-substitution is the default pathway, modern synthetic methods have provided strategies to invert this selectivity. Accessing the C2-substituted isomer is crucial for expanding the chemical space available to medicinal chemists.

-

Tertiary Amine Nucleophiles: It has been demonstrated that for dichloropyrimidines bearing an electron-withdrawing group at C5, tertiary amines can act as nucleophiles with a high preference for the C2 position.[7][8] This reaction proceeds through a quaternary ammonium intermediate, followed by an in situ N-dealkylation to yield a product that formally corresponds to substitution by a secondary amine.[7][8]

-

Palladium-Catalyzed Cross-Coupling: For certain transformations, particularly C-S bond formation, specific palladium catalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2-selective cross-coupling with thiols.[1][9] This catalyst-controlled approach provides a powerful alternative to traditional SNAr, overriding the inherent electronic preference of the substrate.

Application in Kinase Inhibitor Scaffolds

The primary application of this compound in medicinal chemistry is as a precursor for building kinase inhibitor scaffolds. The 2,4-disubstituted pyrimidine core is a bioisostere of the adenine ring of ATP and can form critical hydrogen bonds with the "hinge" region of the kinase active site.[10]

Structure-Activity Relationship (SAR) Insights

The substituents introduced at the C2, C4, and C5 positions play distinct roles in modulating the affinity, selectivity, and pharmacokinetic properties of the resulting inhibitor.

-

C2 and C4 Substituents: One of these positions is typically occupied by a small, often amino-based, group designed to form hydrogen bonds with the kinase hinge. The other position is used to attach a larger moiety that projects into the solvent-exposed region or a hydrophobic pocket, which is crucial for achieving selectivity among different kinases. The ability to sequentially and selectively functionalize these positions using the dichloropyrimidine starting material is a key strategic advantage.

-

The Role of the C5-Benzyloxy Group: The 5-(benzyloxy) group is not merely a passive substituent. It contributes significantly to the molecule's biological activity:

-

Steric Influence: It occupies the "ribose pocket" of the ATP-binding site, providing additional van der Waals interactions and helping to orient the C2 and C4 substituents for optimal binding.

-

Hydrophobic Interactions: The phenyl ring of the benzyl group can engage in favorable hydrophobic or π-stacking interactions with nonpolar residues in the active site.

-

Modulation of Physicochemical Properties: The benzyloxy group significantly increases the lipophilicity of the scaffold.[11] This can enhance membrane permeability and cell-based potency, although it must be carefully balanced to maintain adequate aqueous solubility for good pharmacokinetics.

-

Case Study: Scaffolds in DHFR and Kinase Inhibition

Derivatives of 5-(benzyloxy)pyrimidine have shown potent inhibitory activity against various enzymes critical in disease. The 2,4-diamino-5-(benzyloxy)pyrimidine scaffold, for example, is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in pathogens.[11] The benzyloxy group here provides a significant boost in potency compared to smaller substituents.

The true power of this building block is realized in the synthesis of kinase inhibitors. By sequentially reacting this compound—first at C4 with an amine and then at C2 with a second, different nucleophile (or vice-versa under specialized conditions)—chemists can rapidly generate libraries of diverse compounds for screening.

Caption: Workflow for generating kinase inhibitor libraries.

The following table presents representative data for pyrimidine-based inhibitors, illustrating the potent activities that can be achieved with this scaffold class.

| Compound Class | Target Kinase | IC₅₀ (nM) |

| 4-Piperazinyl-2-aminopyrimidine | JAK2 | 27 |

| 4-Piperazinyl-2-aminopyrimidine | FLT3 | 30 |

| Pyrimidine-based derivative | Aurora A | 309 |

| Pyrimidine-based derivative | Aurora B | 293 |

| Pyrazolo[4,3-d]pyrimidine | CDK2 | 5100 |

Data adapted from various sources illustrating the potency of pyrimidine scaffolds.[10][11]

Safety and Handling

As a chlorinated heterocyclic compound and a reactive intermediate, this compound must be handled with appropriate care.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and strong bases.[13]

-

Toxicology: The compound is expected to be harmful if swallowed and may cause skin and eye irritation or burns upon contact.[13] Avoid breathing dust or fumes.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool that offers medicinal chemists a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its predictable, yet tunable, regioselectivity allows for the deliberate and controlled construction of 2,4,5-trisubstituted pyrimidine cores, which are central to the design of modern kinase inhibitors. Understanding the principles of its reactivity—the inherent C4 preference and the advanced strategies to achieve C2 functionalization—is key to unlocking its full potential. By leveraging this building block, drug discovery programs can efficiently explore vast chemical space, optimize structure-activity relationships, and accelerate the development of next-generation targeted therapeutics.

References

- 1. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 5. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. mdpi.com [mdpi.com]

- 9. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 12. US20160264584A1 - Method for Preparing Ibrutinib - Google Patents [patents.google.com]

- 13. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

A Technical Guide to the Initial Stability and Solubility Profiling of 5-(Benzyloxy)-2,4-dichloropyrimidine

Foreword: The Imperative of Early Physicochemical Characterization

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. The attrition rate of compounds advancing through the development pipeline remains a significant challenge, with suboptimal physicochemical properties being a primary cause of failure. Among these properties, chemical stability and aqueous solubility are foundational pillars that dictate a molecule's potential for success. 5-(Benzyloxy)-2,4-dichloropyrimidine, a versatile heterocyclic scaffold, serves as a crucial intermediate in the synthesis of numerous targeted therapeutic agents.[1][2] Its core pyrimidine structure is a privileged motif in medicinal chemistry, yet the presence of two reactive chlorine atoms necessitates a rigorous and early assessment of its inherent liabilities.[2][3]

This guide, written from the perspective of a Senior Application Scientist, provides a detailed framework for conducting the initial stability and solubility studies of this compound. We move beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring that the data generated is not only accurate but also maximally informative for guiding subsequent medicinal chemistry and formulation efforts.

Part 1: Chemical Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a systematic investigation of a compound's stability under conditions more severe than those it would experience during storage or use.[4][5] The objective is not to determine shelf-life but to proactively identify potential degradation pathways, characterize degradation products, and establish the specificity of a stability-indicating analytical method.[4][6] For a molecule like this compound, the primary anticipated liability is the nucleophilic substitution of the chlorine atoms on the electron-deficient pyrimidine ring.[3][7]

Experimental Design & Workflow

A comprehensive stress testing protocol must evaluate the impact of hydrolysis across a pH range, oxidation, and photolysis.[8] The following workflow provides a robust and logical sequence for these experiments.

References

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. srinichem.com [srinichem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. benchchem.com [benchchem.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Synthesis of 2,4-Disubstituted Pyrimidines from 5-(Benzyloxy)-2,4-dichloropyrimidine: A Detailed Guide for Researchers

An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4-disubstituted pyrimidines, a critical scaffold in medicinal chemistry, using 5-(benzyloxy)-2,4-dichloropyrimidine as a versatile starting material. We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and offer expert insights to navigate the nuances of this synthetic transformation.

The 2,4-disubstituted pyrimidine core is a privileged structure found in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. The strategic functionalization at the C2 and C4 positions is paramount for modulating target affinity and pharmacokinetic properties. The starting material, this compound, offers a robust platform for achieving this diversity due to the differential reactivity of its two chlorine atoms, enabling sequential and regioselective substitutions.

Mechanistic Insights: The Rationale Behind Regioselective Substitution

The synthesis of 2,4-disubstituted pyrimidines from this compound hinges on the principle of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards attack by nucleophiles. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, further facilitating this reaction.

The key to achieving selectivity lies in the differential reactivity of the C4 and C2 positions. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This heightened reactivity is attributed to the greater ability of the para-nitrogen atom (N3) to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. Consequently, the first nucleophilic substitution predominantly occurs at the C4 position under milder reaction conditions.

The introduction of the first substituent at the C4 position electronically modifies the pyrimidine ring, which in turn influences the reactivity of the remaining chlorine atom at the C2 position. This allows for the subsequent introduction of a different nucleophile at the C2 position, often requiring more forcing conditions (e.g., higher temperatures) to proceed to completion. This sequential, controlled addition of nucleophiles is the cornerstone of generating a diverse library of 2,4-disubstituted pyrimidines.

Figure 1: General workflow for the sequential synthesis of 2,4-disubstituted pyrimidines.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: General Procedure for Nucleophilic Substitution at the C4 Position

This protocol describes the selective substitution of the chlorine atom at the C4 position of this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine of choice (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN))

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the amine (1.1 equivalents) and DIPEA (1.5 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-2-chloro-5-(benzyloxy)pyrimidine.

Expert Notes:

-

The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF or MeCN are generally effective.

-

DIPEA is a common non-nucleophilic base used to scavenge the HCl generated during the reaction. Other bases such as triethylamine (TEA) can also be used.

-

For less reactive amines, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

Protocol 2: General Procedure for Nucleophilic Substitution at the C2 Position

This protocol outlines the substitution of the remaining chlorine atom at the C2 position with a second nucleophile, such as an alcohol or another amine.

Materials:

-

4-Substituted-2-chloro-5-(benzyloxy)pyrimidine (from Protocol 1)

-

Nucleophile of choice (e.g., alcohol or amine) (1.2 - 2.0 equivalents)

-

Base (e.g., Sodium hydride (NaH) for alcohols, or an appropriate base for amines)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup

Procedure:

-

For alcohol nucleophiles: To a suspension of NaH (1.2 equivalents) in anhydrous THF, add the alcohol (1.2 equivalents) dropwise at 0 °C. Stir for 30 minutes to form the alkoxide.

-

Add a solution of the 4-substituted-2-chloro-5-(benzyloxy)pyrimidine (1.0 equivalent) in anhydrous THF to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

For amine nucleophiles: In a sealed tube, dissolve the 4-substituted-2-chloro-5-(benzyloxy)pyrimidine (1.0 equivalent) and the amine (2.0 equivalents) in a suitable solvent like dioxane.

-

Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and monitor for completion.

-

Upon completion, cool the reaction to room temperature and carefully quench with water (for NaH reactions) or dilute with an appropriate organic solvent.

-

Perform a standard aqueous work-up.

-

Purify the crude product by flash column chromatography or recrystallization to yield the final 2,4-disubstituted-5-(benzyloxy)pyrimidine.

Expert Notes:

-

The substitution at the C2 position is generally more challenging and often requires more forcing conditions, such as higher temperatures and stronger bases.

-

For alcohol nucleophiles, the in situ formation of the more nucleophilic alkoxide is crucial for the reaction to proceed efficiently.

-

Microwave-assisted heating can sometimes be employed to accelerate the C2 substitution and improve yields, especially with less reactive nucleophiles.

Data Presentation: Expected Yields and Reaction Conditions

The following table summarizes typical reaction conditions and expected yields for the sequential substitution on this compound. These are illustrative examples and may vary depending on the specific nucleophiles used.

| Step | Nucleophile (Example) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| C4 Substitution | Aniline | DMF | DIPEA | 25 | 4-8 | 85-95 |

| Benzylamine | DCM | TEA | 25 | 6-12 | 80-90 | |

| C2 Substitution | Phenol | THF | NaH | 65 (reflux) | 12-24 | 70-85 |

| Morpholine | Dioxane | - | 110 | 18-36 | 65-80 |

Troubleshooting and Key Considerations

-

Lack of Reactivity: If a reaction is sluggish, consider increasing the temperature, using a more polar solvent, or employing a stronger base (for alcohol nucleophiles). For C2 substitutions, microwave irradiation can be a powerful tool.

-

Formation of Side Products: The formation of disubstituted byproducts (where the same nucleophile adds to both C2 and C4) can occur, especially if the C4 substitution is not driven to completion before introducing the second nucleophile or if excessively harsh conditions are used in the first step. Careful monitoring of the first step is crucial.

-

Purification Challenges: The polarity of the substituted pyrimidines can vary significantly based on the nature of the R groups. A careful selection of the mobile phase for column chromatography is essential for obtaining a pure product.

Conclusion

The sequential, regioselective synthesis of 2,4-disubstituted pyrimidines from this compound is a robust and versatile method for generating libraries of compounds for drug discovery and other applications. A thorough understanding of the underlying SNAr mechanism and careful control of reaction conditions are paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a solid foundation for researchers to successfully employ this powerful synthetic strategy.

Application Notes and Protocols for the Regioselective Suzuki Coupling of 5-(Benzyloxy)-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] The functionalization of the pyrimidine ring through transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries.[3][4] 5-(Benzyloxy)-2,4-dichloropyrimidine is a valuable building block, offering two reactive sites for the introduction of aryl and heteroaryl groups. However, controlling the regioselectivity of the coupling reaction is a critical challenge that dictates the synthetic strategy and the final molecular architecture.

This technical guide provides a comprehensive overview of the principles and protocols for the regioselective Suzuki coupling of this compound. We will delve into the factors governing the selectivity of the reaction, provide detailed experimental procedures for achieving the desired regioisomer, and offer insights into reaction monitoring, troubleshooting, and data interpretation.

Principles of Regioselectivity in the Suzuki Coupling of 2,4-Dichloropyrimidines

The regioselectivity of palladium-catalyzed cross-coupling reactions on 2,4-dichloropyrimidines is primarily governed by the electronic and steric properties of the pyrimidine ring, as well as the reaction conditions, including the choice of catalyst, ligand, and solvent.

Conventional C4-Selectivity:

In the majority of cases, the Suzuki coupling of 2,4-dichloropyrimidines preferentially occurs at the C4 position.[1][3] This preference is attributed to the greater electrophilicity of the C4 carbon, making the C4-Cl bond more susceptible to oxidative addition by the palladium(0) catalyst.[1] The presence of the two nitrogen atoms in the pyrimidine ring creates a dipole moment, rendering the C4 and C6 positions more electron-deficient than the C2 position.

Influence of the 5-(Benzyloxy) Substituent:

The presence of a benzyloxy group at the C5 position can influence the regioselectivity of the Suzuki coupling through both electronic and steric effects. Electronically, the oxygen atom of the benzyloxy group can donate electron density to the pyrimidine ring through resonance, which could potentially modulate the reactivity of the C4 and C2 positions. Sterically, the benzyloxy group, while not exceptionally bulky, can exert some steric hindrance, which may disfavor coupling at the adjacent C4 position to a certain extent, although C4-selectivity is still generally expected to be the major pathway.

Achieving C2-Selectivity:

While C4-coupling is the conventional outcome, achieving C2-selectivity is a significant challenge and often requires specialized reaction conditions. For some cross-coupling reactions, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to invert the regioselectivity, favoring the C2 position.[5][6] This is often attributed to the steric bulk of the ligand favoring approach of the catalyst to the less hindered C2 position. However, for Suzuki couplings of 2,4-dichloropyrimidines, achieving high C2 selectivity remains less common.

Experimental Protocols

The following protocols provide a starting point for the regioselective Suzuki coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: C4-Selective Suzuki Coupling (Conventional and Microwave-Assisted)

This protocol is designed to favor the formation of 4-aryl-5-(benzyloxy)-2-chloropyrimidine. Both conventional heating and microwave-assisted methods are provided.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%) or a similar Pd(0) source.

-

Base: Potassium carbonate (K₂CO₃) (2 - 3 equivalents) or another suitable inorganic base.

-

Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Brine

-

Silica gel for column chromatography

Reaction Workflow:

Caption: Experimental workflow for C4-selective Suzuki coupling.

Detailed Procedure (Conventional Heating):

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.[7]

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Detailed Procedure (Microwave-Assisted):

-

In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).[1]

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 110 °C for 20 minutes.[1]

-

After cooling, follow the work-up and purification steps as described in the conventional heating protocol.

Protocol 2: Strategies to Promote C2-Selective Suzuki Coupling

Achieving C2-selectivity is more challenging and may require significant optimization. The following are suggestions based on literature for related dihalopyrimidines.

Key Considerations:

-

Ligand Choice: The use of bulky, electron-rich ligands is crucial. Sterically hindered N-heterocyclic carbene (NHC) ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or S-IPr are candidates to explore.[5][6]

-

Catalyst System: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with the NHC ligand is a common choice.

-

Solvent and Base: Aprotic polar solvents like dioxane or THF are often used. The choice of base can also influence the outcome; weaker bases may sometimes favor the less reactive site.

Exploratory Procedure:

-

In a glovebox or under a strictly inert atmosphere, combine Pd₂(dba)₃ (0.02 mmol, 4 mol% Pd) and the NHC ligand (e.g., IPr, 0.08 mmol) in a dry Schlenk tube.

-

Add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol).

-

Add dry, degassed solvent (e.g., 1,4-dioxane, 10 mL).

-

Heat the reaction mixture at a temperature ranging from 60 to 110 °C.

-

Monitor the reaction closely by LC-MS to determine the ratio of C4 to C2 coupled products.

-

If successful, proceed with the standard work-up and purification.

Data Presentation and Interpretation

Table 1: Key Parameters for C4-Selective Suzuki Coupling

| Parameter | Conventional Heating | Microwave-Assisted |

| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |

| Catalyst Loading | 3-5 mol% | 0.5-2 mol%[1] |

| Base | K₂CO₃ | K₂CO₃ |

| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1)[1] |

| Temperature | 80-100 °C | 100-120 °C[1] |

| Reaction Time | 4-24 hours | 15-30 minutes[1] |

| Typical Yield | Moderate to Good | Good to Excellent[1] |

Analytical Monitoring:

The progress of the Suzuki coupling reaction can be effectively monitored by several analytical techniques:

-

Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the formation of the desired product, as well as any side products. This is particularly useful for determining the regioselectivity of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the final product's identity and purity. The chemical shifts and coupling patterns of the pyrimidine protons will be distinct for the C4 and C2 isomers.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst, ensure inert atmosphere. |

| Poor quality reagents | Use high-purity starting materials and solvents. | |

| Insufficient heating | Increase the reaction temperature or switch to microwave heating. | |

| Formation of Side Products (e.g., Homocoupling) | Non-optimal reaction conditions | Screen different bases, solvents, and temperatures. Adjust the stoichiometry of the reactants.[7] |

| Poor Regioselectivity | Inappropriate catalyst/ligand system | For C2 selectivity, screen bulky ligands (e.g., NHCs). |

| Reaction temperature too high | Lower the reaction temperature. |

Conclusion

The regioselective Suzuki coupling of this compound is a powerful tool for the synthesis of novel pyrimidine-based compounds. While C4-arylation is the generally favored and more straightforward transformation, careful selection of reaction conditions, particularly the palladium catalyst and associated ligands, can potentially be employed to access the less common C2-arylated isomer. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform and optimize these important reactions in their drug discovery and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Regioselective Mono-Substitution at the C4 Position of Dichloropyrimidines

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C4-Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including anticancer and antiviral drugs.[1][2] Dichloropyrimidines, particularly 2,4-dichloropyrimidine, are versatile and highly valuable intermediates, offering two reactive sites for functionalization. The ability to selectively introduce a substituent at the C4 position is a critical step in the synthesis of a vast array of complex molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for achieving high regioselectivity in the mono-substitution at the C4 position of dichloropyrimidines. We will delve into the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for various synthetic transformations.

Mechanistic Insights: Understanding the Preference for C4-Substitution

The regioselectivity of nucleophilic substitution and cross-coupling reactions on 2,4-dichloropyrimidine is governed by a combination of electronic and steric factors. Generally, the reactivity of the chloro-substituents follows the order C4 > C2 > C5.[3][4][5]

-

Electronic Effects: The pyrimidine ring is an electron-deficient aromatic system, which facilitates nucleophilic aromatic substitution (SNAr).[6] The two nitrogen atoms withdraw electron density, activating the ring towards nucleophilic attack. The C4 and C6 positions are electronically more activated than the C2 position due to the resonance stabilization of the Meisenheimer intermediate formed during the SNAr reaction.[6]

-

Steric Hindrance: The C2 position is flanked by two nitrogen atoms, creating greater steric hindrance for an incoming nucleophile or catalyst complex compared to the more accessible C4 position.

While a preference for C4-substitution is inherent, the degree of selectivity can be influenced by several factors:[4][7][8]

-

Substituents on the Pyrimidine Ring: Electron-withdrawing groups at the C5 position can enhance the preference for C4 substitution, while electron-donating groups at the C6 position may favor C2 substitution.[8]

-

Nature of the Nucleophile/Reagent: The size and reactivity of the incoming nucleophile or coupling partner play a crucial role.

-

Reaction Conditions: Temperature, solvent, base, and, in the case of cross-coupling reactions, the choice of catalyst and ligand can significantly impact the C4/C2 product ratio.[4]

Below is a diagram illustrating the general reactivity of dichloropyrimidines.

Caption: General reactivity of 2,4-dichloropyrimidine.

Protocols for C4-Mono-Substitution

This section provides detailed protocols for three common and highly effective methods for achieving mono-substitution at the C4 position of dichloropyrimidines: Nucleophilic Aromatic Substitution (SNAr) with amines (amination), SNAr with alkoxides (etherification), and Palladium-Catalyzed Suzuki-Miyaura cross-coupling.

Protocol 1: C4-Selective Amination via Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the C4-chloro group with an amine is a straightforward and widely used method. Controlling the reaction temperature is crucial for achieving high regioselectivity.

Workflow for C4-Selective Amination

Caption: Experimental workflow for C4-selective amination.

Detailed Step-by-Step Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq).

-

Dissolve the starting material in a suitable solvent such as n-butanol or isopropanol.

-

Add a base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).[4]

-

Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to a temperature between 80 °C and 100 °C. Lower temperatures generally favor C4-substitution.[9]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloropyrimidine derivative.[10][11][12]

-

| Parameter | Condition | Rationale |

| Solvent | n-Butanol, Isopropanol, DMF | Higher boiling point alcohols are often effective.[4][13] |

| Base | DIPEA, Triethylamine (TEA), K₂CO₃ | To neutralize the HCl generated during the reaction.[12][13] |

| Temperature | 80-100 °C | Balances reaction rate and selectivity; lower temperatures can improve C4 selectivity.[9] |

| Reactant Ratio | Amine:Dichloropyrimidine (1.0-1.2 : 1) | A slight excess of the amine can drive the reaction to completion. |

Protocol 2: C4-Selective Etherification via Williamson-type Synthesis

The synthesis of C4-alkoxy-2-chloropyrimidines can be achieved through a Williamson-type ether synthesis, where an alkoxide displaces the C4-chloro group.

Detailed Step-by-Step Methodology:

-

Generation of Alkoxide:

-

In a separate flask, prepare the alkoxide by adding a strong base such as sodium hydride (NaH) (1.1 eq) to a solution of the desired alcohol (1.1 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

-

Substitution Reaction:

-

Cool the freshly prepared alkoxide solution to 0 °C.

-

Slowly add a solution of 2,4-dichloropyrimidine (1.0 eq) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Carefully quench the reaction with water at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 4-alkoxy-2-chloropyrimidine.[14]

-

| Parameter | Condition | Rationale |

| Solvent | THF, DMF (anhydrous) | Aprotic solvents are necessary for the stability of the alkoxide.[15][16] |

| Base | NaH, KH | Strong bases are required to deprotonate the alcohol to form the alkoxide.[15][17] |

| Temperature | 0 °C to room temperature | Controlled addition at low temperature helps manage the exothermicity of the reaction. |

| Reactant Ratio | Alcohol:Dichloropyrimidine (1.1 : 1) | A slight excess of the alcohol/alkoxide ensures complete conversion. |

Protocol 3: C4-Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are highly efficient for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly effective for the C4-arylation or -vinylation of 2,4-dichloropyrimidine.[1][18][19]

Workflow for C4-Selective Suzuki-Miyaura Coupling

Caption: Experimental workflow for C4-selective Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

-

Reaction Setup (under inert atmosphere):

-

To a Schlenk flask, add 2,4-dichloropyrimidine (1.0 eq), the aryl or vinyl boronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).[2]

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%).[2][18]

-

-

Reaction Execution:

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the residue by column chromatography to isolate the 4-substituted-2-chloropyrimidine.

-

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand | A palladium(0) source is essential for the catalytic cycle.[2][18] |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation.[2] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The presence of water is often crucial for the efficiency of the Suzuki coupling.[18] |

| Temperature | 80-100 °C or Microwave | Thermal or microwave energy is required to drive the reaction.[2][18] |

Troubleshooting and Optimization

-

Low Regioselectivity (Mixture of C4 and C2 isomers):

-

Solution for SNAr: Lower the reaction temperature. The C4 position is kinetically favored, and lower temperatures can enhance this preference.[9]

-